molecular formula C23H27N3O8 B571545 9-Hydroxyminocycline CAS No. 81902-32-1

9-Hydroxyminocycline

Cat. No. B571545
CAS RN: 81902-32-1
M. Wt: 473.482
InChI Key: IFNKEKRNWOPIIK-IRDJJEOVSA-N
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Description

9-Hydroxyminocycline is a metabolite of minocycline . It is a synthetic tetracycline derivative .


Synthesis Analysis

Minocycline is metabolized in the liver to produce 9-Hydroxyminocycline . A two-step liquid chromatographic procedure was used to isolate three metabolites from human urine. The principal metabolite was tentatively identified as 9-hydroxyminocycline by mass spectral and spectrophotometric analysis and comparison with a synthetic compound .


Molecular Structure Analysis

The molecular formula of 9-Hydroxyminocycline is C23H27N3O8 . Its average mass is 473.476 Da and its monoisotopic mass is 473.179810 Da .


Chemical Reactions Analysis

The principal metabolite of minocycline is 9-Hydroxyminocycline, which is produced by the liver via hydroxylation .


Physical And Chemical Properties Analysis

9-Hydroxyminocycline has a molecular formula of C23H27N3O8, an average mass of 473.482, and a monoisotopic mass of 473.179814841 . It is also water-soluble, with a solubility of 3.38 mg/mL .

Scientific Research Applications

  • Pharmacokinetics : 9-Hydroxyminocycline was identified as one of the principal metabolites of minocycline in humans. A chromatographic method developed for its quantification showed that about 15% of minocycline is metabolized into 9-Hydroxyminocycline, which has less microbiological activity than the parent compound (Böcker, Peter, Machbert, & Bauer, 1991).

  • Antiviral Applications : There's research on hydroxyacyclovir, a nucleoside analogue with efficacy against herpes simplex virus types 1 and 2, and cytomegalovirus (CMV), suggesting potential uses of hydroxy compounds in antiviral therapy (Schulman et al., 1986).

  • Anti-tumor Effects : A study on 9-nitro-camptothecin complexed by hydroxypropyl-β-cyclodextrin (HP-β-CD) showed significant anti-tumor activity, indicating the potential of hydroxy compounds in cancer treatment (Jiang et al., 2011).

  • Dendrimer-Minocycline Conjugate for Neuroinflammation : A dendrimer-minocycline conjugate showed potential for targeted drug delivery to treat neurological disorders, utilizing the ability of hydroxyl poly(amidoamine) dendrimers to cross the blood-brain barrier and target activated microglia (Sharma et al., 2017).

  • Metabolism in Humans : Minocycline, and by extension its metabolite 9-Hydroxyminocycline, was the first tetracycline to be metabolized in humans, with significant implications for its pharmacological and therapeutic applications (Nelis & De Leenheer, 1982).

  • Bone Regeneration : Alginate encapsulated minocycline-loaded nanocrystalline carbonated hydroxyapatite showed potential in bone regeneration, indicating the application of hydroxy compounds in biomaterials and tissue engineering (Calasans-Maia et al., 2019).

properties

IUPAC Name

(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,9,10,11,12a-pentahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O8/c1-25(2)11-7-12(27)17(28)14-9(11)5-8-6-10-16(26(3)4)19(30)15(22(24)33)21(32)23(10,34)20(31)13(8)18(14)29/h7-8,10,16,27-29,32,34H,5-6H2,1-4H3,(H2,24,33)/t8-,10-,16-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNKEKRNWOPIIK-IRDJJEOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1C2CC3CC4=C(C(=C(C=C4N(C)C)O)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C(=C(C=C4N(C)C)O)O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Hydroxyminocycline

CAS RN

81902-32-1
Record name 9-Hydroxyminocycline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081902321
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-HYDROXYMINOCYCLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91VXZ9652N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
30
Citations
HJ Nelis, AP De Leenheer - Drug metabolism and disposition, 1982 - ASPET
… The principal metabolite was tentatively identified as 9-hydroxyminocycline by mass spectral and spectrophotometric analysis and comparison with a synthetic compound. The latter …
Number of citations: 55 dmd.aspetjournals.org
RH Böcker, R Peter, G Machbert, W Bauer - Journal of Chromatography B …, 1991 - Elsevier
… Two metabolites, 9-hydroxyminocycline and N-demethylated minocycline, could be isolated and identified as the principal metabolites of this tetracycline antibiotic. The structure of the 9-…
Number of citations: 30 www.sciencedirect.com
M Otto, SH Hansen, L Dalgaard, J Dubois… - Cell biology and …, 2008 - Springer
In a number of adverse drug reactions leading to hepatotoxicity drug metabolism is thought to be involved by generation of reactive metabolites from nontoxic drugs. In this study, an in …
Number of citations: 53 link.springer.com
J Wang, I Brown, H Goodarzi - Case Reports in Pediatrics, 2022 - hindawi.com
… e main metabolites include 9-hydroxyminocycline and two types of mono-N-demethylated derivatives [14]. ere are several proposed mechanisms regarding hyperpigmentation caused …
Number of citations: 1 www.hindawi.com
E Setiawati, A Purnomo, SH Deniati… - …, 2009 - thieme-connect.com
The bioequivalence of two capsule formulations containing 100 mg minocycline was assessed in 12 healthy adult male and female volunteers in a crossover, randomized, single-blind …
Number of citations: 8 www.thieme-connect.com
KM Buller, ML Carty, HE Reinebrant… - Journal of …, 2009 - Wiley Online Library
… The principal metabolites of minocycline are 9-hydroxyminocycline and N-demethylated minocycline that are produced via hydroxylation and N-demethylation (Nelis and De Leenheer, …
Number of citations: 90 onlinelibrary.wiley.com
PJ Bergold, R Furhang, S Lawless - Neurotherapeutics, 2023 - Springer
… MINO is metabolized to 9-hydroxyminocycline, mono-N-demethylated minocycline, or 4-epiminocycline. It is unknown if these metabolites retain the non-antimicrobial activities of MINO […
Number of citations: 1 link.springer.com
AL Angelette, LL Rando, RD Wadhwa, AA Barras… - Advances in …, 2023 - Springer
… and doxycycline, about half is metabolized, and multiple metabolites exist for minocycline due to CYP3A4 hepatic metabolism, with the most important being 9-hydroxyminocycline and …
Number of citations: 3 link.springer.com
E Bishburg, K Bishburg - International journal of antimicrobial agents, 2009 - Elsevier
The epidemiology of nosocomial and community-acquired infections has changed in recent years. Methicillin-resistant Staphylococcus aureus (MRSA), especially community-…
Number of citations: 128 www.sciencedirect.com
SL Greig, LJ Scott - Drugs, 2016 - Springer
Intravenous minocycline (Minocin ® ) is approved in the USA for use in patients with infections due to susceptible strains of Gram-positive and Gram-negative pathogens, including …
Number of citations: 37 link.springer.com

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